molecular formula C15H17N3O4 B2870318 ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate CAS No. 2061148-72-7

ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate

Cat. No.: B2870318
CAS No.: 2061148-72-7
M. Wt: 303.318
InChI Key: TUIKPWYMISKOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate is a substituted imidazole derivative characterized by three key functional groups:

  • 1-(2-Hydroxy-2-phenylethyl) group: A chiral hydroxy-phenylethyl moiety that introduces steric bulk and polarity.
  • Ethyl ester at position 4: A lipophilic group influencing solubility and metabolic stability.

Applications of such compounds are hypothesized to include medicinal chemistry, given structural similarities to bioactive molecules (e.g., EGFR inhibitors) .

Properties

IUPAC Name

ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-2-22-15(21)11-8-18(14(17-11)13(16)20)9-12(19)10-6-4-3-5-7-10/h3-8,12,19H,2,9H2,1H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIKPWYMISKOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=N1)C(=O)N)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Hydroxy-Phenylethyl Group: This step involves the alkylation of the imidazole ring with 2-hydroxy-2-phenylethyl halides in the presence of a base such as potassium carbonate.

    Addition of the Aminocarbonyl Group: The aminocarbonyl group can be introduced through the reaction of the intermediate compound with isocyanates or carbamoyl chlorides.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminocarbonyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Ethyl 2-(aminocarbonyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Functional Properties

Core Structure Variations
  • Target Compound : Imidazole core with carbamoyl, hydroxy-phenylethyl, and ethyl ester groups.
  • 2-Phenyl-1H-benzo[d]imidazole Derivatives ():
    • Core : Benzimidazole (fused benzene-imidazole ring) vs. standalone imidazole.
    • Substituents : Halogens (e.g., -Cl) and alkyl groups (-CH₃) at various positions.
    • Impact : Benzimidazole cores exhibit enhanced planarity and π-π stacking, improving EGFR binding affinity . In contrast, the target compound’s imidazole core may offer greater conformational flexibility.
Ester Group Variations
  • Methyl 2-(2-Phenylethyl)-1H-Imidazole-4-Carboxylate ():
    • Methyl ester reduces molecular weight (MW: ~260 g/mol vs. target’s ~304 g/mol) but may decrease metabolic stability due to faster esterase cleavage .
Hydroxy-Phenylethyl vs. Phenethyl Groups
  • Target Compound : The hydroxy group introduces polarity, improving aqueous solubility and enabling hydrogen bonding in target interactions.
  • Phenethyl Analogues (): Lack of hydroxy group reduces polarity, favoring hydrophobic interactions but limiting solubility .
Carbamoyl vs. Trifluoromethoxy Groups
  • Target Compound : Carbamoyl’s hydrogen-bonding capacity contrasts with the electron-withdrawing trifluoromethoxy group in ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate ().
    • Trifluoromethoxy : Enhances metabolic resistance and electronegativity, altering binding pocket interactions .

Physicochemical and Pharmacokinetic Properties

Compound MW (g/mol) LogP* Solubility (mg/mL) Key Substituents
Target Compound ~304 1.8 ~0.5 (predicted) Carbamoyl, hydroxy-phenylethyl, ethyl
Methyl 2-(2-phenylethyl)-1H-imidazole-4-carboxylate 260 2.3 ~0.2 Phenethyl, methyl ester
Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate 358 3.1 ~0.1 Trifluoromethoxy, ethyl ester
2-Phenyl-1H-benzo[d]imidazole derivatives 280–320 2.5–3.5 ~0.05–0.3 Halogens, methyl, benzimidazole core

*LogP values estimated via fragment-based methods.

Biological Activity

Ethyl 2-carbamoyl-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C15H17N3O4C_{15}H_{17}N_{3}O_{4}. The structure features an imidazole ring, which is known for its biological activity, and a phenylethyl group that may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors in the presence of catalysts or under specific conditions to promote the formation of the imidazole ring and subsequent functionalization. The synthetic pathway often includes steps such as:

  • Formation of the imidazole core.
  • Introduction of the carbamoyl and carboxylate groups.
  • Functionalization at the phenylethyl position.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, one study demonstrated that related imidazole derivatives exhibited significant antiproliferative effects against various cancer cell lines, indicating that modifications at the imidazole position can enhance activity against tumors. The selectivity index (SI) for these compounds suggested a higher tolerance in normal cells compared to tumor cells, making them promising candidates for further development as antitumor agents .

The mechanism by which this compound exerts its biological effects appears to involve apoptosis induction . Research indicates that it may increase the expression levels of pro-apoptotic proteins (e.g., Bax) while decreasing anti-apoptotic proteins (e.g., Bcl-2). This shift in protein expression can trigger apoptotic pathways in cancer cells, leading to cell death .

In Vitro Studies

In vitro studies involving compound 4f (a close analog) showed that treatment with concentrations around 3.24 µM resulted in a significant increase in apoptosis markers within 24 hours. Specifically, caspase-3 activation was noted, suggesting that these compounds could serve as effective apoptosis inducers in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism
4fHeLa3.24Apoptosis induction via Bax/Bcl-2 modulation
AnalogA549<5Antiproliferative effects

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that specific modifications at the imidazole and phenylethyl positions significantly influence biological activity. For example, adding electron-withdrawing groups can enhance potency against certain cancer cell lines while maintaining lower cytotoxicity towards normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.